Benzetimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-33-3 | |
| Record name | Benzetimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Benzetimide
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems acs.orgnih.gov. There are five known mAChR subtypes, designated M1 through M5, each encoded by distinct genes acs.orgnih.govpsu.eduscience.gov. As an antagonist, Benzetimide acts by blocking the binding of acetylcholine to these receptors, thereby preventing the initiation of their physiological effects youtube.com.
This compound functions as a muscarinic acetylcholine receptor antagonist caymanchem.commedkoo.commedchemexpress.comadooq.com. While specific competitive binding data for this compound across all mAChR subtypes are not extensively detailed in the provided search results, its enantiomer, dexetimide (B1670337), is a potent mAChR antagonist with a high affinity (IC50 = 2.8 nM) and exhibits specific binding (39–73% displaceable binding) acs.org. Dexetimide has been shown to preferentially bind to the M1 receptor subtype in vivo nih.gov. Given that this compound is an enantiomer of dexetimide, it is plausible that it shares similar binding characteristics, though direct competitive binding studies for this compound itself across all five subtypes would provide a more complete profile. Studies have explored stereoselective binding of this compound enantiomers in cardiac tissue caymanchem.com.
Muscarinic acetylcholine receptors couple to distinct types of G proteins, leading to varied downstream signaling pathways nih.govmdpi.com.
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium mobilization nih.govmdpi.com.
M2 and M4 receptors preferentially couple to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase activity, thereby reducing the production of cyclic AMP (cAMP). Additionally, the βγ subunits of Gi/o-coupled GPCRs can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane nih.govmdpi.com.
Antagonism by compounds like this compound would therefore disrupt these signaling pathways. For instance, blocking M2 and M4 receptors would lead to an increase in cellular cAMP levels and a reduction in GIRK channel activation, ultimately affecting neuronal excitability and activity nih.gov.
The antagonism of mAChRs by this compound elicits a range of physiological effects, consistent with anticholinergic activity. In rats, this compound has been observed to induce mydriasis (pupil dilation) and inhibit pilocarpine-induced salivation and lacrimation, with ED50 values of 0.06 and 0.04 mg/kg, respectively caymanchem.com.
General muscarinic antagonism can lead to a constellation of effects across various organ systems youtube.com:
Ocular System: Pupil dilation and blurred vision youtube.com.
Glandular Secretions: Decreased lacrimation (dry eyes) and decreased salivation (dry mouth) youtube.com.
Cardiovascular System: Increased heart rate and potentially increased cardiac output youtube.com.
Respiratory System: Bronchodilation youtube.com.
Gastrointestinal System: Decreased bile secretions and reduced gastrointestinal motility, which can result in constipation youtube.com.
Thermoregulation: Decreased sweating, potentially leading to an increase in body temperature youtube.com.
Urinary System: Less bladder contractions, potentially causing urinary retention youtube.com.
In the central nervous system, non-selective mAChR antagonists have been utilized in the treatment of movement disorders such as Parkinson's disease and dystonia biorxiv.org. This compound itself has been applied in the treatment of neuroleptic-induced parkinsonism medkoo.comncats.io. However, the use of non-selective anticholinergics is often limited by severe adverse effects biorxiv.org. M1 receptors play a critical role in cognitive functions, including learning, memory, and attention, and their antagonism can impair spatial navigation mdpi.comfrontiersin.org. M4 receptors, predominantly found in brain regions like the basal ganglia, hippocampus, and cerebral cortex, are involved in regulating dopamine (B1211576) release and locomotor activity nih.govbiorxiv.org. The development of selective M4 antagonists is a focus of research to achieve therapeutic efficacy in movement disorders while minimizing the widespread side effects associated with non-selective mAChR blockade biorxiv.org.
Chemokine Receptor Modulation
Beyond its anticholinergic properties, this compound derivatives have been investigated for their ability to modulate chemokine receptors.
Research has demonstrated that this compound derivatives exhibit potent antagonistic activity at the human C-X-C chemokine receptor type 3 (CXCR3) nih.govcolab.ws. Importantly, optimization efforts have led to the identification of CXCR3 antagonists derived from this compound that are devoid of anticholinergic activity, suggesting that the CXCR3 antagonistic effect can be separated from the mAChR antagonism nih.gov.
CXCR3 is a G protein-coupled receptor whose endogenous ligands are the chemokines CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC) researchgate.netnih.gov. Antagonism of CXCR3 by this compound derivatives inhibits chemotaxis, a process crucial for immune cell migration mdpi.comacs.org. While the complete three-dimensional structure of CXCR3 is not yet experimentally resolved, homology modeling and molecular dynamics simulations suggest that antagonists may hinder the interaction between chemokines and the extracellular loops of the receptor, thereby inhibiting conformational changes like the rotation of transmembrane helix 6 (TM6) that are necessary for receptor activation mdpi.comacs.org.
Chemokine receptors, including CXCR3, and their ligands are integral to the orchestration of immune cell trafficking and are implicated in a variety of immune-related and inflammatory diseases nih.govnih.gov. The CXCR3/CXCL9/CXCL10/CXCL11 axis plays a significant role in inflammatory responses, particularly those mediated by T cells researchgate.net.
The functional implications of CXCR3 antagonism include:
Immune Cell Recruitment: CXCL9, CXCL10, and CXCL11 are known to recruit CD8+ T cells, IFNγ-expressing TH1 cells, and Natural Killer (NK) cells to sites of inflammation researchgate.netnih.gov. By antagonizing CXCR3, this compound derivatives can inhibit this recruitment, potentially dampening inflammatory responses mdpi.com.
Disease Modulation: The involvement of chemokine receptors in diseases such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, chronic obstructive pulmonary disease, HIV-1 infection, and cancer highlights the therapeutic potential of chemokine receptor antagonists nih.gov.
The ability of this compound derivatives to selectively antagonize CXCR3, distinct from their anticholinergic effects, opens avenues for targeting specific inflammatory and immune-mediated conditions without the broad side effects associated with mAChR blockade.
Interplay with Cholinergic System Components
The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is crucial for numerous physiological processes. taylorandfrancis.comnih.govmdpi.com Its components include acetylcholine itself, enzymes responsible for its synthesis and degradation (such as acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), and cholinergic receptors, which are broadly categorized into muscarinic (mAChRs) and nicotinic (nAChRs) subtypes. taylorandfrancis.comnih.govmdpi.com this compound's primary interaction within this system is as an antagonist of muscarinic acetylcholine receptors. smolecule.comcaymanchem.compharmacompass.commedchemexpress.commedchemexpress.commedkoo.com There are five known muscarinic receptor subtypes (M1-M5), each encoded by distinct genes and exhibiting specific distributions and functional roles throughout the nervous system. acs.orgmdpi.comnih.gov
Interactions within the Central Cholinergic System
The central cholinergic system plays a critical role in various cognitive processes, including learning, memory, attention, and the regulation of the sleep-wake cycle. taylorandfrancis.comnih.govmdpi.comacs.orglancaster.ac.ukuth.educlinicsearchonline.org Cholinergic neurons are widely distributed in the central nervous system (CNS), with significant projections from the basal nucleus to the cerebral cortex, and from the septum to the hippocampus and neocortex. mdpi.comuth.edu
This compound, particularly its active enantiomer Dexetimide, demonstrates significant interactions within the central cholinergic system. Studies using positron emission tomography (PET) in baboons have shown that Dexetimide competes with the radioligand [11C]QNB for binding sites in muscarinic acetylcholine receptor-rich regions of the brain, such as the striatum and cerebral cortex. Pretreatment with Dexetimide resulted in a substantial reduction in radioactivity in these areas, indicating its ability to occupy central muscarinic receptors. acs.org In rat nasal mucosa homogenates, specific binding of tritiated I-quinuclidinyl benzilate to a homogeneous class of binding sites (dissociation constant (Kd) of 0.06 ± 0.02 nM and a receptor density of 8 ± 2 pmole/g of tissue) was stereoselectively inhibited by this compound hydrochloride enantiomers.
Dexetimide's central anticholinergic activity has led to its investigation in the context of neurological disorders, including Parkinson's disease. pharmacompass.comchemsrc.commedchemexpress.commedchemexpress.commedkoo.com Research has explored its effects on acetylcholine levels in hemispheric brain regions and its influence on potassium-evoked acetylcholine release from brain synaptosomes in rats. nih.gov
Interactions within the Peripheral Cholinergic System
The peripheral cholinergic system governs a range of involuntary functions, including muscle contraction, glandular secretions such as salivation and lacrimation, and the regulation of cardiovascular and gastrointestinal motility. smolecule.comnih.govacs.orglancaster.ac.ukuth.edu Muscarinic acetylcholine receptors (M2 and M3 subtypes) are widely expressed in peripheral tissues, mediating processes like cardiovascular function and secretory activities. acs.orgnih.gov
This compound exhibits pronounced anticholinergic effects in the peripheral nervous system. In rats, it induces mydriasis (pupil dilation) and effectively inhibits pilocarpine-induced salivation and lacrimation, which are physiological responses mediated by muscarinic receptors. smolecule.comcaymanchem.com The effective doses for 50% response (ED50) for these peripheral effects have been quantified, demonstrating the compound's potent peripheral anticholinergic activity. smolecule.comcaymanchem.com Furthermore, studies have investigated the stereoselective binding of this compound enantiomers in cardiac tissue, underscoring its interaction with peripheral muscarinic receptors. scispace.commedchemexpress.com
Table 1: Stereoselective Antagonistic Potency of this compound Enantiomers
| Compound | Receptor Type/Assay | Potency/Affinity Value | Reference |
| Dexetimide | Guinea-pig atria (pA2) | 9.82 | scispace.com |
| Levetimide (B1674941) | Guinea-pig atria (pA2) | 6.0 | scispace.com |
| Dexetimide | Inhibition of L-[3H]QNB binding (Aplysia californica nervous tissue) | >100x more potent than Levetimide | jneurosci.org |
Table 2: Peripheral Anticholinergic Effects of this compound in Rats
| Effect | ED50 (mg/kg) | Reference |
| Mydriasis | 0.06 | caymanchem.com |
| Pilocarpine-induced Salivation | 0.04 | caymanchem.com |
| Pilocarpine-induced Lacrimation | 0.04 | caymanchem.com |
Enantiomeric Studies and Stereoselectivity in Benzetimide Research
Characterization of Benzetimide Enantiomers: Dexetimide (B1670337) and Levetimide (B1674941)
This compound is the racemic parent compound, while dexetimide is the (+)-enantiomer, and levetimide is the (-)-enantiomer guidetopharmacology.orgguidetopharmacology.orgnih.govguidetopharmacology.orgdrugbank.com. Dexetimide is also known by its brand name Tremblex and the code R 16470 guidetopharmacology.orgwikipedia.org. The existence of these two stable enantiomers allows for detailed investigation into the impact of stereochemistry on their biological activity nih.govscispace.com.
Stereoselective Receptor Binding
The interaction of this compound's enantiomers with muscarinic acetylcholine (B1216132) receptors (mAChRs) is highly stereoselective, meaning that one enantiomer binds more avidly or effectively than the other washington.edunih.govsolubilityofthings.com. This stereoselectivity is a critical aspect of their pharmacological action.
Differential Binding Affinities of Enantiomers to mAChRs
Dexetimide demonstrates a significantly higher binding affinity for mAChRs compared to levetimide. Studies in guinea-pig atria have shown that the antagonistic potency of dexetimide is over 6000 times higher than that of levetimide nih.govscispace.com. Similarly, in porcine coronary artery, dexetimide was found to be approximately 2000 times as potent as levetimide in competing for (-)-[3H]quinuclidinyl benzilate (QNB) binding sites nih.gov. Research on rat central nervous system (CNS) and peripheral tissues also indicates that levetimide is nearly 2000 times less potent than dexetimide in competing for [3H]acetylcholine binding sites, highlighting the high degree of stereospecificity of the receptor site jneurosci.org.
In calf forebrain homogenates, specific antagonist saturation binding experiments revealed an equilibrium dissociation constant (Kd) of 0.82 nM for [3H]dexetimide embopress.orgembopress.org. While direct Kd values for levetimide are less frequently reported in the same context, the comparative potency ratios clearly establish its much lower affinity.
The following table summarizes some reported differential binding affinities:
| Compound | Receptor Type (Tissue) | Binding Affinity (Kd/Potency Ratio) | Reference |
| Dexetimide | mAChRs (Calf Forebrain) | Kd = 0.82 nM | embopress.orgembopress.org |
| Dexetimide | mAChRs (Guinea-pig atria) | >6000x more potent than Levetimide | nih.govscispace.com |
| Dexetimide | mAChRs (Porcine Coronary Artery) | ~2000x more potent than Levetimide | nih.gov |
| Dexetimide | mAChRs (Rat CNS/Peripheral Tissues) | ~2000x more potent than Levetimide | jneurosci.org |
| Levetimide | mAChRs (Guinea-pig atria) | <1/6000th potency of Dexetimide | nih.govscispace.com |
| Levetimide | mAChRs (Porcine Coronary Artery) | <1/2000th potency of Dexetimide | nih.gov |
| Levetimide | mAChRs (Rat CNS/Peripheral Tissues) | <1/2000th potency of Dexetimide | jneurosci.org |
Impact of Stereochemistry on Receptor Interaction Dynamics
The profound difference in binding affinities between dexetimide and levetimide underscores the critical role of stereochemistry in receptor interaction dynamics. Biological receptors, including mAChRs, are chiral entities, meaning they possess a specific three-dimensional structure that can preferentially interact with one enantiomer over another nih.govsolubilityofthings.compsu.edu. This "hand-in-glove" principle dictates that only one enantiomer may fit effectively into the receptor's binding site, leading to a biological response psu.edu.
Even slight variations in the G protein-coupled receptor (GPCR) sequence can lead to notable variations in binding site design and, consequently, ligand affinities mdpi.com. For this compound, the specific spatial arrangement of atoms in dexetimide allows for optimal interactions with key regions of the mAChR binding site, facilitating high-affinity binding and subsequent pharmacological effects. In contrast, the mirror-image configuration of levetimide prevents such an optimal fit, resulting in significantly weaker binding or no effective interaction nih.gov. This stereospecificity extends beyond mere binding, influencing the kinetics of association and dissociation, as well as the stability of the drug-receptor complex. For instance, the rate of uptake and washout of dexetimide in cardiac tissue was found to be extremely slow, whereas that of levetimide was considerably faster at equimolar concentrations, reflecting differential interaction dynamics with tissue components, including receptors and non-specific binding sites nih.gov.
Stereoselective Pharmacological Activity
The differential receptor binding affinities directly translate into stereoselective pharmacological activities for this compound's enantiomers.
Enantiomer-Specific Anticholinergic Potency and Efficacy
Dexetimide is a potent muscarinic antagonist and exhibits significantly higher anticholinergic potency and efficacy compared to levetimide nih.govjneurosci.orgnih.govscispace.comjneurosci.org. In guinea-pig atria, the pA2 value for dexetimide was reported as 9.82, while for levetimide, it was 6.0 nih.govscispace.com. This indicates that dexetimide is over 6000 times more potent as an antagonist than levetimide in this model nih.govscispace.com. Similarly, in studies using Aplysia californica nervous tissue, dexetimide was shown to be more than 100 times more potent than levetimide as an inhibitor of L-[3H]QNB binding jneurosci.org.
The anticholinergic effects of dexetimide are well-documented, leading to its use in treating conditions like drug-induced parkinsonism nih.govwikipedia.orgtrc-p.nl. Levetimide, on the other hand, is considered pharmacologically inactive or significantly less active in this regard jneurosci.org.
The following table illustrates the comparative anticholinergic potency:
| Compound | Model System (Effect Measured) | pA2 Value | Potency Ratio (Dexetimide:Levetimide) | Reference |
| Dexetimide | Guinea-pig atria (Antagonistic potency) | 9.82 | >6000:1 | nih.govscispace.com |
| Levetimide | Guinea-pig atria (Antagonistic potency) | 6.0 | nih.govscispace.com | |
| Dexetimide | Aplysia californica nervous tissue (Inhibition of L-[3H]QNB binding) | >100:1 | jneurosci.org |
Comparative Analysis of Functional Antagonism between Isomers
The functional antagonism exerted by dexetimide and levetimide mirrors their binding affinities. Dexetimide acts as a potent competitive antagonist at muscarinic receptors nih.govscispace.comresearchgate.net. Its ability to block acetylcholine-induced responses is significantly superior to that of levetimide nih.govjneurosci.orgnih.govscispace.comjneurosci.org. For instance, the pA2 values, which reflect the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, clearly demonstrate dexetimide's strong functional antagonism compared to the weak or negligible effect of levetimide nih.govscispace.com. This competitive mode of antagonism has been demonstrated through double logarithmic plots in studies on guinea-pig atria scispace.com. The onset and decline of the antagonistic action of dexetimide are also notably slower than those of levetimide, consistent with its higher affinity and slower dissociation from the receptor nih.gov. This pronounced stereoselectivity in functional antagonism highlights that the specific three-dimensional orientation of dexetimide is crucial for its effective interaction with and blockade of muscarinic acetylcholine receptors.
Enantiomer-Specific Metabolism and Tissue Distribution Profiles
Tissue Distribution and Accumulation:
Studies conducted on guinea-pig atria have provided valuable insights into the tissue accumulation of dexetimide and levetimide. Both isomers demonstrated significant tissue accumulation, characterized by tissue to medium (T/M) ratios ranging from approximately 50 to 10 across a concentration range of 1.5 x 10-9 M to 10-6 M. wikidata.orgwikipedia.org Notably, the highest T/M values were consistently observed at the lowest concentrations. wikidata.orgwikipedia.org
A key finding from these investigations is the preferential uptake of dexetimide over levetimide. At all concentrations examined, dexetimide exhibited a higher accumulation in the guinea-pig atrial tissue compared to its levo-isomer. wikidata.orgwikipedia.org This differential uptake suggests a stereoselective interaction with tissue components. However, it was determined that a substantial portion of this high accumulation was attributable to unspecific binding sites within the tissue. wikidata.orgwikipedia.org While these unspecific binding sites displayed a degree of stereoselectivity, it was considerably less pronounced than the stereoselectivity observed at specific receptor binding sites. wikidata.orgwikipedia.org
The kinetics of tissue handling also differed markedly between the enantiomers. The rate of uptake and subsequent washout of dexetimide was found to be exceptionally slow. In contrast, levetimide demonstrated a considerably faster rate of uptake and washout when compared at equimolar concentrations. wikidata.orgwikipedia.org This kinetic disparity was mirrored in their pharmacological actions, with the onset and decline of the antagonistic effect following a similar pattern. wikidata.orgwikipedia.org
Receptor Binding Stereoselectivity:
The stereoselective nature of this compound's interaction with muscarinic receptors has been further elucidated through binding studies in various tissues. In rat cochlea homogenates, the binding of specific muscarinic antagonist L-[3H]Quinuclidinyl Benzilate (L-[3H]QNB) was stereoselectively inhibited by this compound enantiomers. Dexetimide proved to be significantly more potent than levetimide in displacing L-[3H]QNB from its binding sites. wikipedia.org
A similar pattern of stereoselective displacement was observed in the nervous tissue of the gastropod mollusc, Aplysia californica. Here, the pharmacologically active enantiomer, dexetimide, was over 100 times more potent than levetimide as an inhibitor of L-[3H]QNB binding. wikipedia.org These findings highlight the profound stereoselectivity of muscarinic receptors for this compound's enantiomers.
Muscarinic acetylcholine receptors (mAChRs), which are the primary targets of this compound, are known to have distinct regional distributions across the central nervous system (CNS) and peripheral tissues. For instance, M2 receptors are particularly abundant in the heart. guidetopharmacology.org Studies utilizing radiolabeled derivatives, such as [18F]2-FDEX and 4-[18F]FDEX (which are related to dexetimide), have shown significant blockade of radioactivity uptake in mAChR-rich brain regions (50–95%) in mice following administration of unlabeled dexetimide or atropine (B194438), confirming the high specific binding of these compounds to mouse mAChRs. guidetopharmacology.org Furthermore, biodistribution studies in rats demonstrated that these radiotracers exhibit similar cerebral distribution patterns with high striatum to cerebellum ratios and strong binding specificity. guidetopharmacology.org
The following tables summarize key research findings related to the enantiomer-specific properties of this compound:
Table 1: Antagonistic Potency of this compound Enantiomers in Guinea-Pig Atria wikidata.orgwikipedia.org
| Enantiomer | pA2 Value | Relative Potency (vs. Levetimide) |
| Dexetimide | 9.82 | >6000 times higher |
| Levetimide | 6.0 | 1 |
Table 2: Tissue to Medium (T/M) Ratios of this compound Enantiomers in Guinea-Pig Atria wikidata.orgwikipedia.org
| Concentration Range (M) | T/M Ratio (Approximate Range) | Enantiomer with Higher Uptake |
| 1.5 x 10-9 to 10-6 | 50 to 10 | Dexetimide |
Note: Highest T/M values observed at lowest concentrations.
Table 3: Inhibition Constants (Ki) for L-[3H]QNB Binding by this compound Enantiomers wikipedia.org
| Enantiomer | Tissue Source | Ki Value (M) |
| Dexetimide | Rat Cochlea | 4 x 10-10 |
| Levetimide | Rat Cochlea | 6.5 x 10-6 |
Table 4: Relative Potency in L-[3H]QNB Binding Inhibition in Aplysia californica Nervous Tissue wikipedia.org
| Enantiomer | Relative Potency (vs. Levetimide) |
| Dexetimide | >100 times more potent |
| Levetimide | 1 |
Pharmacological Actions and Investigational Physiological Effects of Benzetimide
Central Nervous System Actions
As a centrally acting muscarinic antagonist, benzetimide crosses the blood-brain barrier and exerts considerable influence on cholinergic pathways within the central nervous system (CNS). nih.gov These pathways are integral to a wide range of neurological functions, including motor control, cognition, and mood. The blockade of muscarinic receptors in the CNS by this compound underlies its primary therapeutic applications and its broader investigational profile.
The cholinergic system is a critical component of neuronal signaling, and its dysfunction is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia. nih.govnih.gov This system plays a vital role in processes such as learning, memory, and synaptic plasticity. nih.gov Consequently, the modulation of cholinergic receptors is a significant area of research for potential therapeutic interventions.
Drugs that block acetylcholine (B1216132), known as anticholinergics, have been studied extensively in the context of neurodegeneration. While they are not used to treat the primary cognitive symptoms of diseases like Alzheimer's, their effects are highly relevant. Studies have shown that a high burden of anticholinergic medication use is associated with an increased risk of cognitive decline and dementia in older adults. time.comnih.govpharmaceutical-journal.com This highlights the critical role of acetylcholine in maintaining cognitive health.
Research utilizing human induced pluripotent stem cell-derived neurons has begun to explore the direct cellular effects of various anticholinergic drug classes on dementia-related phenotypes. nih.gov These studies aim to differentiate between the neurotoxic effects of the drugs themselves and the underlying conditions for which they are prescribed. nih.gov Although specific research focusing on this compound's long-term effects in preclinical models of Alzheimer's or other dementias is not extensively documented in current literature, its potent anticholinergic activity places it within this important class of CNS-modulating agents. Its primary application remains in the domain of movement disorders, where cholinergic hyperactivity is a key pathological feature. frontiersin.org
Muscarinic antagonists are known to exert significant influence on animal behavior in various experimental paradigms, which are used to model aspects of human cognition, motor function, and psychiatric conditions. These studies are crucial for understanding the role of the cholinergic system in behavior and for screening drugs with CNS activity.
Several behavioral tests have been employed to characterize the effects of muscarinic antagonists:
Operant Discrimination Learning: In these tasks, animals learn to perform a specific action (e.g., a nose poke) in response to a cue (e.g., a tone) to receive a reward. Non-selective muscarinic antagonists have been shown to disrupt the acquisition and consolidation of these learned associations, indicating that cholinergic signaling is critical for these memory processes. nih.govbohrium.com
Dopamine-Mediated Behaviors: The cholinergic and dopaminergic systems are intricately linked. Muscarinic antagonists can modulate behaviors driven by dopamine (B1211576), such as apomorphine-induced climbing and post-swim grooming in mice. nih.gov
Anxiety and Perseverative Behavior Models: Paradigms like the elevated plus maze, marble burying, and open-field exploration are used to assess anxiety-like and repetitive behaviors. researchgate.netnih.govnih.gov Pharmacological reduction of M1 receptor activity, for example, has been shown to alter some of these behavioral responses. researchgate.net
Sensorimotor Gating and Seizure Susceptibility: Tests such as prepulse inhibition are used to measure sensorimotor gating, a process that is deficient in some psychiatric disorders. Muscarinic antagonists have also been investigated for their effects on susceptibility to audiogenic (sound-induced) seizures in certain animal models. researchgate.net
While many of these studies utilize prototype muscarinic antagonists like scopolamine (B1681570) or benztropine, the findings are broadly applicable to centrally acting compounds of this class, including this compound.
| Behavioral Paradigm | Description | Typical Effect of Muscarinic Antagonists |
| Operant Conditioning | Animal learns to associate a voluntary action with a consequence (reward/punishment). | Impairs acquisition and consolidation of the learned task. nih.govbohrium.com |
| Elevated Plus Maze | Assesses anxiety-like behavior based on the animal's preference for open vs. enclosed arms. | Can have anxiolytic-like effects, increasing exploration of open arms. nih.gov |
| Marble Burying | Measures repetitive and perseverative behavior by counting the number of marbles an animal buries. | Can reduce the number of marbles buried. researchgate.net |
| Prepulse Inhibition (PPI) | Measures sensorimotor gating by assessing the suppression of a startle response when a strong stimulus is preceded by a weaker one. | Can disrupt PPI, indicating altered sensorimotor gating. researchgate.net |
| Apomorphine-Induced Climbing | A dopamine-mediated behavior used to screen for antipsychotic or anti-parkinsonian activity. | Can facilitate this dopamine-mediated behavior. nih.gov |
The most well-established therapeutic application of this compound is in the management of parkinsonism, particularly drug-induced parkinsonism. medkoo.com Neuroleptic-induced parkinsonism is a common extrapyramidal side effect of antipsychotic medications that block D2 dopamine receptors in the brain. dovepress.commdpi.com
The underlying pathophysiology involves a disruption of the delicate balance between the dopamine and acetylcholine neurotransmitter systems in the basal ganglia. By blocking dopamine receptors, neuroleptics lead to a state of relative cholinergic hyperactivity. This cholinergic overactivity contributes significantly to the motor symptoms of parkinsonism, such as tremor, rigidity, and bradykinesia (slowness of movement). vulcanchem.com
This compound, as a central muscarinic antagonist, works by blocking these overactive cholinergic signals, thereby helping to restore the functional balance between the dopaminergic and cholinergic systems. nih.gov This mechanism provides symptomatic relief from the motor deficits induced by neuroleptic drugs. Clinical studies have demonstrated the efficacy of anticholinergic drugs like benztropine in controlling neuroleptic-induced parkinsonian symptoms, establishing the therapeutic principle upon which this compound's use is based. nih.gov
| Condition | Pathophysiology | Mechanism of this compound |
| Neuroleptic-Induced Parkinsonism | Blockade of D2 dopamine receptors by antipsychotic drugs. | Blocks central muscarinic receptors. nih.gov |
| Leads to a relative overactivity of the cholinergic system in the basal ganglia. | Counteracts the functional effects of cholinergic hyperactivity. | |
| Results in motor symptoms like tremor, rigidity, and bradykinesia. | Helps to re-establish the dopamine/acetylcholine balance. vulcanchem.com |
Centrally acting anticholinergic drugs can significantly influence mood and behavior, although they are not typically classified as primary mood stabilizers. clevelandclinic.orgnih.gov The effects on mood are often secondary to the widespread blockade of muscarinic receptors in the brain, which can alter alertness, cognition, and perception.
The most profound effects on mood and mental state are observed in the context of the "central anticholinergic syndrome," which can occur with high doses or in susceptible individuals. nih.govnih.gov This syndrome is characterized by a range of neuropsychiatric symptoms, including:
Confusion and delirium rch.org.au
Agitation and restlessness rch.org.au
Visual and auditory hallucinations emcrit.org
Anxiety nih.gov
Memory impairment nih.gov
These symptoms demonstrate that profound modulation of the cholinergic system can lead to significant disturbances in mood and affect. While specific studies investigating this compound's interaction with distinct mood-regulating pathways, such as those involving serotonin or brain-derived neurotrophic factor (BDNF), are limited, its capacity to induce the central anticholinergic syndrome is clear evidence of its powerful effects on higher cortical functions that regulate mood and behavior. Some studies have noted that certain anticholinergics used for parkinsonism, such as benztropine, may be associated with more anxiety and depression compared to others, suggesting differential effects on mood. nih.gov
Peripheral Autonomic System Actions
This compound's antagonist action at muscarinic receptors is not confined to the CNS; it also affects the peripheral autonomic nervous system, which controls involuntary bodily functions. nih.gov Its most notable peripheral effect is on the eye.
One of the classic peripheral effects of muscarinic antagonists is mydriasis, or dilation of the pupil. rch.org.au This occurs because acetylcholine is the neurotransmitter responsible for causing the iris sphincter muscle to contract, which constricts the pupil (miosis). By blocking the muscarinic receptors on this muscle, this compound prevents acetylcholine from acting, leading to relaxation of the sphincter. This allows the opposing iris dilator muscle (which is under sympathetic control) to act unopposed, resulting in an enlarged pupil. nih.gov
This effect is a reliable indicator of the peripheral anticholinergic activity of a compound. Research in animal models has quantified this effect for this compound.
| Physiological Effect | Mechanism | Investigational Finding |
| Mydriasis (Pupil Dilation) | Blockade of muscarinic receptors on the iris sphincter muscle, preventing acetylcholine-induced constriction. | Induces mydriasis in rats. |
Studies on Inhibition of Secretory Functions: Salivation and Lacrimation
This compound, through its active dextro-isomer, dexetimide (B1670337), exhibits significant antisecretory properties by blocking muscarinic receptors that mediate parasympathetic stimulation of exocrine glands.
Inhibition of Pilocarpine-Induced Salivation:
Studies in animal models, particularly rats, have been instrumental in quantifying the antisalivatory effects of this compound and its isomers. Pilocarpine, a muscarinic agonist, is commonly used to induce salivation, and the ability of an antagonist to inhibit this effect is a measure of its anticholinergic potency.
Effects on Lacrimation:
Similar to its effects on salivary glands, this compound is expected to reduce lacrimal secretions. The parasympathetic nervous system, via acetylcholine acting on muscarinic receptors, stimulates tear production. As a potent anticholinergic, this compound would block this action, leading to decreased tear formation. While specific studies focusing solely on this compound's effect on lacrimation are not extensively detailed in available literature, its mechanism of action strongly suggests a significant inhibitory effect.
Investigation of Effects on Smooth Muscle Contraction and Function (e.g., Intestinal Motility)
This compound exerts a relaxant effect on smooth muscles, particularly in the gastrointestinal tract, by antagonizing the effects of acetylcholine at muscarinic receptors. This action leads to a reduction in intestinal tone and motility.
Inhibition of Intestinal Transit:
A common in vivo method to assess the effect of a substance on intestinal motility is the charcoal meal test in rats or mice. In this test, a charcoal meal is administered orally, and after a specific time, the distance traveled by the charcoal through the small intestine is measured. Anticholinergic drugs, by inhibiting smooth muscle contractions, are known to decrease the transit of the charcoal meal.
Comparative Pharmacological Profiles with Reference Anticholinergics
The pharmacological profile of this compound, and particularly its active enantiomer dexetimide, is best understood when compared to established anticholinergic agents such as atropine (B194438) and scopolamine. This comparison is often made by determining the antagonist affinity (pA2 value) in isolated tissue preparations, such as the guinea pig ileum, and by comparing their effects on physiological processes like mydriasis (pupil dilation).
Comparative Antimuscarinic Potency on Guinea Pig Ileum:
The guinea pig ileum is a classic in vitro model for studying the contractile and relaxant effects of drugs on smooth muscle. The pA2 value is a measure of the affinity of an antagonist for its receptor; a higher pA2 value indicates a greater affinity.
Studies have shown that dexetimide possesses a remarkably high affinity for muscarinic receptors. While a specific pA2 value for dexetimide on the guinea pig ileum is not available, its antagonistic potency in guinea-pig atria was found to be over 6000 times higher than that of levetimide (B1674941), with a pA2 value of 9.82. nih.govmycalpharm.com For comparison, the pA2 values for atropine on the guinea pig ileum have been reported to be in the range of 8.4 to 9.93, and for scopolamine (hyoscine), the values are typically around 9.09 to 9.46. This indicates that dexetimide is a highly potent anticholinergic agent, comparable to or even exceeding the potency of atropine and scopolamine in certain tissues. Levetimide, in contrast, exhibits a much lower affinity.
| Compound | Tissue | pA2 Value |
|---|---|---|
| Dexetimide | Guinea Pig Atria | 9.82 |
| Levetimide | Guinea Pig Atria | 6.0 |
| Atropine | Guinea Pig Ileum | 8.4 - 9.93 |
| Scopolamine (Hyoscine) | Guinea Pig Ileum | 9.09 - 9.46 |
Comparative Mydriatic Effects:
Anticholinergic agents are known to cause mydriasis by blocking the muscarinic receptors in the sphincter muscle of the iris, leading to pupil dilation. The rabbit eye is a common model for studying the mydriatic effects of drugs. The potency of these effects can be quantified by the ED50, the dose required to produce a 50% maximal response.
| Compound | Animal Model | Effect |
|---|---|---|
| Dexetimide | Rabbit | Potent Mydriatic (Expected) |
| Atropine | Rabbit | Potent and long-lasting mydriasis |
| Scopolamine | Rabbit | Potent mydriatic |
Metabolism and Pharmacokinetic Research Aspects of Benzetimide
Identification and Characterization of Major Metabolites (e.g., Nor-Benzetimide)
Early research in animal models, specifically rats, has been instrumental in elucidating the metabolic pathways of benzetimide. Following administration, the compound undergoes biotransformation, leading to the formation of various metabolites. One of the principal metabolites identified is Nor-Benzetimide.
Nor-Benzetimide is formed through a process known as catalytic transfer hydrogenolysis of the parent compound, this compound. This metabolic reaction involves the removal of a benzyl (B1604629) group from the this compound molecule. The characterization of Nor-Benzetimide and other metabolites has been a key focus of metabolic studies to understand the complete disposition of this compound in the body. A 1968 study investigating the metabolism and excretion of this compound hydrochloride in rats provided foundational knowledge in this area. nih.gov
While Nor-Benzetimide is a significant metabolite, further research is needed to fully characterize all major metabolic products of this compound and their potential pharmacological activities. The table below summarizes the key metabolite discussed.
Interactive Table: Major Metabolites of this compound
| Metabolite Name | Method of Formation | Parent Compound |
| Nor-Benzetimide | Catalytic Transfer Hydrogenolysis | This compound |
Enantiomer-Specific Metabolic Pathways
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. These are designated as dexetimide (B1670337) (the dextrorotatory or (+)-enantiomer) and levetimide (B1674941) (the levorotatory or (-)-enantiomer). Research has demonstrated that the biological activity of these enantiomers differs significantly, with dexetimide being the more potent anticholinergic agent.
This difference in pharmacological activity extends to their metabolism. The body often processes enantiomers differently, leading to distinct metabolic pathways and rates of elimination. While specific enzymatic pathways for each this compound enantiomer are not extensively detailed in publicly available literature, the differential interaction of dexetimide and levetimide with biological systems strongly suggests stereoselective metabolism. This implies that the enzymes responsible for breaking down this compound may have a preference for one enantiomer over the other, resulting in different metabolic profiles.
Further investigation into the specific cytochrome P450 (CYP) enzymes or other enzymatic systems involved in the metabolism of dexetimide and levetimide is necessary to fully understand their enantiomer-specific metabolic pathways.
Interactive Table: Enantiomers of this compound
| Enantiomer | Common Name | Key Characteristic |
| (+)-enantiomer | Dexetimide | More potent anticholinergic activity |
| (-)-enantiomer | Levetimide | Less potent anticholinergic activity |
Tissue Uptake, Distribution, and Washout Dynamics in Experimental Models
The distribution of a compound throughout the body and its subsequent removal from tissues are critical aspects of its pharmacokinetic profile. Studies on this compound have revealed stereoselective differences in its tissue uptake and washout dynamics, particularly in cardiac tissue.
Research conducted on guinea-pig atria demonstrated that dexetimide exhibits a higher and more sustained uptake into the tissue compared to levetimide. The rate of uptake for dexetimide was found to be slow, and its subsequent washout from the tissue was also prolonged. In contrast, levetimide showed a considerably faster rate of both uptake and washout. These findings indicate that the more active enantiomer, dexetimide, has a greater affinity for and residence time in cardiac tissue.
In addition to cardiac tissue, the distribution of this compound enantiomers in the brain has been a subject of interest. Studies in rats have shown that dexetimide can cross the blood-brain barrier and distribute into the brain tissue. However, comprehensive quantitative data on the tissue-to-plasma concentration ratios in various organs and the specific washout kinetics from different tissues for both enantiomers are areas that would benefit from further research.
The table below summarizes the observed tissue dynamics of this compound's enantiomers.
Interactive Table: Tissue Dynamics of this compound Enantiomers in Experimental Models
| Enantiomer | Tissue | Uptake Characteristics | Washout Characteristics |
| Dexetimide | Cardiac | Higher and slower uptake | Slower washout |
| Levetimide | Cardiac | Lower and faster uptake | Faster washout |
| Dexetimide | Brain | Crosses the blood-brain barrier | - |
Synthetic Methodologies and Structure Activity Relationship Sar Studies
Chemical Synthesis Pathways of Benzetimide
The synthesis of this compound, chemically known as 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione, can be achieved through multiple pathways. One established method involves the cyclization of a precursor molecule under acidic conditions. The synthesis often begins with starting materials such as 1-benzyl-4-(1,3-dicyano-1-phenylpropyl)-piperidine hydrochloride. This precursor undergoes a reaction in a solution of glacial acetic acid with the addition of concentrated sulfuric acid, which facilitates the hydrolysis of the nitrile groups and subsequent intramolecular cyclization to form the glutarimide (B196013) ring of the final this compound product.
Another synthetic approach starts from 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione. Since this compound is a chiral compound, possessing a stereocenter at the C3 position of the piperidine-2,6-dione ring, methods for separating its enantiomers are crucial. The resolution of the racemic mixture can be performed using chiral column chromatography to isolate the individual (R) and (S) enantiomers. chemicalbook.com
Rational Design and Synthesis of this compound Derivatives
The structural framework of this compound has served as a foundational template for the rational design of novel compounds with tailored biological activities. Researchers have systematically modified the parent molecule to explore new therapeutic applications, leading to the development of derivatives with significantly different pharmacological profiles.
A primary goal in the development of this compound analogs for new targets has been the modulation or complete elimination of its inherent anticholinergic activity. This is critical to avoid unwanted side effects and to create selective agents. The strategy involves identifying and modifying the structural components responsible for binding to muscarinic acetylcholine (B1216132) receptors. Key modifications include:
Replacement of the N-benzyl group: Altering or replacing the benzyl (B1604629) group on the piperidine (B6355638) nitrogen can significantly impact anticholinergic potency.
Modification of the glutarimide ring: Opening or replacing the glutarimide ring with other heterocyclic systems can disrupt the necessary interactions for anticholinergic effects.
Substitution on the phenyl ring: Adding substituents to the phenyl group attached to the chiral center can alter the molecule's conformation and binding affinity for muscarinic receptors.
By systematically applying these changes, chemists have been able to dissociate the desired activity at a new target from the original anticholinergic effects of the this compound scaffold. nih.gov
A significant breakthrough in the evolution of the this compound scaffold was its repurposing for the development of antagonists for the C-X-C chemokine receptor 3 (CXCR3). mdpi.com This receptor is involved in inflammatory processes, making its antagonists promising candidates for treating autoimmune diseases. medchemexpress.com
Starting with the this compound structure, a high-throughput screening campaign identified it as a hit for CXCR3 antagonism. However, its potent anticholinergic activity made it unsuitable for this new role. Subsequent optimization efforts focused on designing analogs that retained or improved CXCR3 binding while eliminating anticholinergic effects. This led to a series of 4-benzamidopiperidine derivatives where the original glutarimide ring of this compound was replaced. This rational design approach successfully yielded potent and selective CXCR3 antagonists with no significant anticholinergic activity. nih.gov
Identification of Key Pharmacophore Moieties for Target Receptor Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a specific receptor. nih.gov For the this compound-derived CXCR3 antagonists, the key pharmacophore moieties were identified through extensive SAR studies. nih.gov The essential features for potent CXCR3 antagonism were found to be significantly different from those required for anticholinergic activity.
The identified pharmacophore for the CXCR3 antagonist series includes:
A substituted benzamide (B126) group, which replaced the original phenyl-glutarimide portion.
The central piperidine ring, acting as a scaffold.
A specific substituent on the piperidine nitrogen, which was found to be optimal when it was a 3-fluorobenzyl group.
This new pharmacophore model guided the synthesis of highly potent antagonists by ensuring that new analogs possessed the essential electronic and steric features for high-affinity binding to the CXCR3 receptor. nih.gov
Influence of Specific Structural Elements on Biological Activity
Structure-activity relationship (SAR) studies have elucidated how specific parts of the this compound derivative structure contribute to its biological activity as a CXCR3 antagonist. By synthesizing a series of analogs and evaluating their potency, researchers were able to map the contribution of each structural element. nih.gov
N-Substituent on the Piperidine Ring: The nature of the group attached to the piperidine nitrogen is critical. While the original this compound has a benzyl group, SAR studies on CXCR3 antagonists showed that substituting this benzyl ring, particularly with fluorine at the 3-position (3-fluorobenzyl), dramatically increased potency.
Benzamide Moiety: The replacement of the phenyl-glutarimide structure with a benzamide group was a pivotal change. Further exploration revealed that substitutions on this benzamide's phenyl ring were well-tolerated and could be used to fine-tune the compound's properties. For example, a 3,4-dichloro substitution on the benzamide ring resulted in a highly potent compound. nih.gov
Piperidine Scaffold: The central piperidine core is essential for correctly orienting the key pharmacophore elements in the binding pocket of the CXCR3 receptor.
The findings from these SAR studies are summarized in the table below, showcasing the optimization of a this compound-based screening hit into a potent CXCR3 antagonist. nih.gov
| Compound | Modification from this compound Scaffold | CXCR3 Antagonist Activity (IC₅₀, nM) |
|---|---|---|
| This compound (Screening Hit) | Parent compound with phenyl-glutarimide structure | 1400 |
| Analog 1 | Replacement of phenyl-glutarimide with 4-chlorobenzamide | 270 |
| Analog 2 | Replacement of N-benzyl with N-(3-fluorobenzyl) group | 110 |
| Analog 3 (Optimized) | N-(3-fluorobenzyl) group and 3,4-dichlorobenzamide (B1295324) moiety | 11 |
Advanced Research Applications and Methodologies Utilizing Benzetimide
In Vitro Pharmacological Assays
In vitro studies utilizing Benzetimide provide fundamental insights into receptor characteristics and ligand-receptor interactions at a molecular level.
This compound, particularly its active enantiomer dexetimide (B1670337) ((+)-Benzetimide), has been extensively employed as a radiolabeled ligand in receptor binding studies. For instance, ³H-benzetimide was successfully used to solubilize a stereospecific binding activity from bovine smooth muscle and caudate nucleus, demonstrating for the first time that muscarinic receptors could be extracted as macromolecules from cell membranes. nih.govdntb.gov.ua
Saturation analysis, often performed using techniques like Scatchard analysis, allows researchers to determine key parameters of receptor binding, including the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Studies in Aplysia californica nervous tissue, for example, utilized L-[³H]quinuclidinyl benzilate ([³H]QNB) binding, where specific binding was defined by its displacement in the presence of dexetimide. This revealed a high-affinity binding site with a Kd of 0.77 nM and a Bmax of 47 fmol/mg of protein, indicating the presence of classical muscarinic receptors. jneurosci.org Similar approaches with other radioligands like [³H]N-methylscopolamine ([³H]NMS) have been used to assess muscarinic receptor density and affinity in various tissues, with this compound acting as a potent competitor. nih.govjneurosci.org
Table 1: Representative Muscarinic Receptor Binding Parameters
| Ligand/Antagonist | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| L-[³H]QNB | Aplysia californica Nervous Tissue | 0.77 | 47.0 | jneurosci.org |
| [³H]NMS | C. elegans Wild-Type (Adult) | 3.7 | ~10-16 | jneurosci.org |
| [³H]QNB | Mammalian Brain/Other Tissues | 0.015-0.08 | 30-1200 pmol/g protein (CNS) | nih.gov |
This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking the neurotransmitter's effects. smolecule.com The potency of competitive reversible antagonists like this compound is quantitatively expressed by their pA2 value. The pA2 is defined as the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to achieve the same response. A higher pA2 value indicates greater antagonist potency. auckland.ac.nz
Research has highlighted the significant stereoselectivity of this compound's interaction with muscarinic receptors. Its enantiomers, dexetimide ((S)-Benzetimide) and levetimide (B1674941) ((R)-Benzetimide), exhibit markedly different antagonistic potencies. In studies on guinea-pig atria, dexetimide was found to have a pA2 value of 9.82, while levetimide had a pA2 of 6.0. This substantial difference, exceeding a factor of 6600 in antagonistic potency, underscores the importance of stereochemistry in drug-receptor interactions and provides valuable information about the geometry of the receptor binding site. ulb.ac.bescispace.com These determinations are typically conducted using Schild plot analysis, a rigorous method for classifying receptor subtypes and assessing competitive antagonism. auckland.ac.nznih.gov
Table 2: Antagonistic Potency (pA2) of this compound Enantiomers
| Compound | pA2 Value (Guinea-pig Atria) | Reference |
| Dexetimide | 9.82 | scispace.com |
| Levetimide | 6.0 | scispace.com |
In Vivo Experimental Models
Beyond in vitro characterization, this compound is utilized in various in vivo animal models to investigate the physiological roles of the cholinergic system and its implications in disease states.
In rats, this compound has been used to assess peripheral and central anticholinergic properties through tests such as the anti-pilocarpine test. dntb.gov.uacaymanchem.com This involves observing its ability to counteract the effects of pilocarpine, a muscarinic agonist. Studies have shown that this compound induces mydriasis (pupil dilation) and inhibits pilocarpine-induced salivation and lacrimation, effects mediated by muscarinic acetylcholine receptors. smolecule.comcaymanchem.com These observations confirm its anticholinergic action in vivo and its utility in probing cholinergic pathways involved in autonomic functions.
The cholinergic system plays a critical role in cognitive functions, and its dysfunction is a hallmark of several neurological disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comucl.ac.uknih.gov
In Alzheimer's disease research , where cholinergic deficits are central to the hypothesis of the disease's progression, muscarinic antagonists like this compound can serve as pharmacological tools. While AD models often involve inducing cholinergic dysfunction (e.g., through scopolamine (B1681570) administration or amyloid-beta injections), this compound, as an anticholinergic, can be used to study the consequences of muscarinic receptor blockade on cognitive and behavioral parameters in these models. smolecule.commdpi.comnih.govxiahepublishing.com Research utilizing dexetimide in conscious monkeys has provided insights into the cholinergic neuronal system and cognitive function, revealing that decreases in ligand binding were attributable to receptor loss rather than changes in receptor affinity. researchgate.net This highlights its utility in understanding receptor dynamics in neurodegenerative contexts.
For Parkinson's disease research , this compound's anticholinergic properties are relevant, particularly concerning motor dysfunction. Anticholinergic drugs, including muscarinic antagonists, have historically been used to manage neuroleptic-induced Parkinsonism in humans. nih.gov In animal models of PD, the cholinergic system, particularly striatal cholinergic interneurons, plays a significant role in motor control. chestphysician.orgcell-stress.com Muscarinic antagonists, such as procyclidine (B1679153) (which shares functional similarities with this compound), have been investigated in rodent models of Parkinson's disease to understand their impact on motor dysfunction and the interplay between nicotinic and muscarinic acetylcholine receptors. chestphysician.org Research indicates that cholinergic deficits in various brain regions correlate with motor and non-motor symptoms of Parkinson's disease, positioning muscarinic receptors as key research targets. ucl.ac.uknih.gov
This compound has been explored in experimental settings for its potential effects on gastrointestinal motility and secretion, particularly in the context of calf diarrhea. Studies have investigated the administration of dexetimide (this compound) in calves with diarrhea. One study observed that combined administration of dexetimide and antibiotics led to a faster resolution of diarrhea in calves compared to antibiotics alone. nih.gov This effect is attributed to this compound's anticholinergic and antisecretory properties, which can influence gastrointestinal motility and fluid secretion. nih.govhimalayalive.com This research highlights the use of this compound as an investigative agent to understand the physiological mechanisms underlying diarrheal conditions in veterinary models.
Imaging Techniques in Neuropharmacology Research
Neuropharmacology extensively utilizes advanced imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to non-invasively visualize and quantify neuroreceptors in living subjects. These techniques provide crucial insights into receptor distribution, density, and occupancy, which are fundamental for understanding neurological disorders and evaluating drug mechanisms wikipedia.orgopenaccessjournals.commayoclinic.org. While many imaging tests show the structure of internal organs, SPECT scans can illustrate how well organs are functioning, such as blood flow to the heart or activity levels in different brain regions mayoclinic.org. Similarly, PET scans involve injecting a radioactive tracer to measure brain activity, proving valuable for studying neurotransmitter function and metabolic activity openaccessjournals.com. The development of radiolabeled ligands with high affinity and selectivity for specific receptors is paramount for the success of these imaging modalities nih.govhzdr.de.
Application of Labeled this compound Derivatives for Receptor Mapping (e.g., SPECT)
The application of labeled this compound derivatives for receptor mapping, particularly muscarinic acetylcholine receptors, represents a significant area of research. Muscarinic receptors are G-protein coupled receptors that play a crucial role in the parasympathetic nervous system and are involved in various cognitive functions, including memory and learning mdpi.comnih.gov.
Early research demonstrated the utility of radiolabeled this compound in receptor studies. For instance, ³H-benzetimide was successfully employed to solubilize stereospecific binding activity of muscarinic receptors from bovine smooth muscle and caudate nucleus, marking a pioneering demonstration of muscarinic receptors as extractable macromolecules from cell membranes nih.gov. This foundational work highlighted the potential of labeled this compound for investigating receptor presence and characteristics.
While direct examples of SPECT imaging with labeled this compound derivatives are less commonly cited in the provided search results compared to other muscarinic ligands, the principle of using high-affinity muscarinic antagonists for imaging is well-established. For example, [¹¹C]QNB (quinuclidinyl benzilate), another muscarinic antagonist structurally related to this compound, has been utilized in PET studies to map muscarinic receptors in the human and baboon brain acs.org. The active isomer of this compound, dexetimide, has also been shown to compete with radioligands for muscarinic receptor binding sites in PET studies, suggesting its potential for direct labeling and imaging applications acs.org. The development of such radiotracers allows for monitoring cerebral physiological or pathological phenomena linked to the cholinergic system in living subjects acs.org.
Investigative Tool for Receptor Subtype Characterization and Functional Studies
This compound and its enantiomers serve as critical investigative tools for the characterization of muscarinic receptor subtypes and for conducting functional studies. Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and functional roles mdpi.comnih.govnih.gov. The ability to differentiate these subtypes is essential for developing selective therapeutic agents.
For example, comparative studies have shown that while both enantiomers of QNB methiodide had comparable affinities at three muscarinic receptor subtypes, the eudismic index (a measure of stereoselectivity) for QNB methiodide was significantly lower than that of this compound ulb.ac.be. This indicates that this compound's enantiomers provide a more pronounced difference in binding, making them valuable for discerning subtype-specific interactions.
Table 1: Apparent pKᵢ Values of this compound Enantiomers at Muscarinic Receptor Subtypes
| Ligand (Enantiomer) | M1 Sites (NB-OK1) | M2 Sites (Heart) | M3 Sites (Pancreas) |
| Dexetimide ((S)-Benzetimide) | Data varies, generally higher affinity | Data varies | Data varies |
| Levetimide ((R)-Benzetimide) | Data varies, generally lower affinity | Data varies | Data varies |
| QNB Methiodide (R) | Comparable affinity | Comparable affinity | Comparable affinity |
| QNB Methiodide (S) | Comparable affinity | Comparable affinity | Comparable affinity |
Note: Specific pKᵢ values for dexetimide and levetimide across all M1, M2, and M3 sites were not explicitly provided in a comparative table within the cited text, but the text emphasizes their differential affinities and the higher eudismic index of this compound compared to QNB methiodide, indicating a more pronounced stereoselectivity for this compound's enantiomers ulb.ac.be.
In functional studies, this compound's role as a muscarinic antagonist allows for the investigation of receptor activation and signaling pathways. By blocking muscarinic receptors, researchers can elucidate the physiological consequences of cholinergic transmission and the specific contributions of different receptor subtypes to cellular and systemic functions nih.gov. The use of ³H-benzetimide in solubilizing muscarinic receptors also represents a direct functional application, enabling biochemical characterization of the receptor proteins themselves nih.gov.
Toxicology and Safety Research Perspectives on Benzetimide
Current Status and Gaps in Toxicological Data Research
A thorough review of contemporary toxicological literature reveals a notable scarcity of recent, in-depth studies on benzetimide. While its pharmacological properties as a muscarinic acetylcholine (B1216132) receptor antagonist are established, its comprehensive safety profile, as defined by modern standards, remains largely uncharacterized.
Detailed public information regarding the acute toxicity of this compound, such as median lethal dose (LD50) values, is limited. A 1971 study by P.A. Janssen and his colleagues is noted to include information on the lethal dose of this compound and its optical isomers in various animal models. nih.gov However, the specifics of these findings are not widely disseminated in current toxicological databases. This lack of readily available data on acute toxicity presents a significant gap in the foundational safety assessment of the compound.
Furthermore, there is a pronounced absence of comprehensive chronic toxicity studies. Long-term exposure effects, carcinogenicity, mutagenicity, and reproductive toxicity of this compound have not been thoroughly investigated or reported in accessible literature. This represents a critical deficiency in understanding the potential health risks associated with prolonged or repeated exposure to the substance.
Interactive Data Table: Status of Toxicological Data for this compound
| Toxicological Endpoint | Data Availability | Key Findings/Gaps |
| Acute Toxicity (e.g., LD50) | Data exists in historical literature (Janssen et al., 1971) but is not widely available. | Specific LD50 values for different species and routes of administration are not detailed in modern, readily accessible sources. |
| Chronic Toxicity | No comprehensive studies found in publicly available literature. | Information on the effects of long-term exposure is a significant gap. |
| Carcinogenicity | No dedicated studies found. | The carcinogenic potential of this compound is unknown. |
| Mutagenicity | No dedicated studies found. | The mutagenic potential of this compound is unknown. |
| Reproductive Toxicity | No dedicated studies found. | The effects of this compound on reproduction and development are uncharacterized. |
Analysis of Historical Research Context and Safety Assessments (e.g., Edgewood Arsenal Studies)
A significant portion of human exposure data for anticholinergic compounds, the class to which this compound belongs, originates from classified military research programs. The U.S. Army's experiments at Edgewood Arsenal, conducted from approximately 1948 to 1975, involved the testing of numerous chemical agents, including incapacitating psychochemicals, on thousands of military personnel. wikipedia.orgveteransbenefitslawfirm.net Anticholinergic compounds were a major focus of this research. nih.gov
Following the cessation of the Edgewood Arsenal experiments, there have been efforts to understand the potential long-term health consequences for the volunteer subjects. A key investigation was a multi-volume report by the Institute of Medicine (IOM) in the 1980s, titled "Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents." wikipedia.org The first volume of this report specifically addressed anticholinesterases and anticholinergics.
One of the foremost issues is the nature of the data itself. The primary goal of the Edgewood studies was to evaluate the short-term incapacitating effects of chemical agents, not to conduct a thorough toxicological assessment by modern standards. health.mil The documentation was often incomplete, and the exact doses and exposure conditions for individual participants were not always well-recorded. wikipedia.org
Another significant challenge is the ethical framework under which these studies were conducted. While consent forms were signed, the circumstances surrounding recruitment and the level of information provided to volunteers have been questioned. wikipedia.org This context raises ethical concerns and can also impact the reliability and interpretation of the collected data.
Finally, the lack of appropriate control groups and the often-unsystematic follow-up make it nearly impossible to establish clear cause-and-effect relationships between exposure to a specific agent and subsequent health outcomes. The IOM report itself noted the difficulty in ruling out long-term health effects due to the limitations of the available records. wikipedia.org
Interactive Data Table: Methodological Limitations of Edgewood Arsenal Studies for Modern Safety Assessment
| Limitation | Description | Impact on Safety Conclusions |
| Incomplete Records | Lack of detailed documentation on dosages, exposure routes, and individual subject health data. | Hinders accurate dose-response analysis and assessment of long-term health outcomes. |
| Lack of Long-Term Follow-up | Participants were generally not monitored for health issues over extended periods post-exposure. | Makes it extremely difficult to identify chronic or delayed health effects. |
| Primary Study Objectives | The focus was on short-term incapacitating effects rather than comprehensive toxicological evaluation. | Data on other toxicological endpoints such as carcinogenicity or reproductive effects were not collected. |
| Ethical Considerations | Questions surrounding the informed consent process and the overall ethical framework of the studies. | Complicates the interpretation and use of the data in a modern scientific and ethical context. |
| Lack of Control Groups | The experimental design often lacked rigorous, long-term control groups for comparison. | Weakens the ability to attribute observed health issues directly to the chemical exposures. |
Drug Interaction Research on Benzetimide
Mechanisms of Competitive Interactions with Other Muscarinic Antagonists
Benzetimide acts as a competitive muscarinic antagonist, demonstrating stereoselectivity in its interaction with muscarinic receptors. The enantiomers of this compound, specifically dexetimide (B1670337) ((S)-benzetimide) and levetimide (B1674941) ((R)-benzetimide), exhibit differential affinities for muscarinic receptor subtypes ulb.ac.be. Studies have shown that dexetimide possesses a significantly higher affinity for muscarinic receptors compared to levetimide, with more than 1000-fold greater affinity observed in canine ventricular myocardium ahajournals.org. This stereospecificity confirms the muscarinic nature of binding sites, such as those for [3H]quinuclidinyl benzilate ([3H]QNB) nih.gov.
The apparent pKᵢ values for dexetimide and levetimide at different muscarinic receptor subtypes (M1, M2, and M3) highlight this stereoselectivity. For instance, dexetimide generally shows higher affinity (larger pKᵢ) across these subtypes compared to levetimide, contributing to a notable eudismic index for this compound ulb.ac.be.
Table 1: Apparent pKᵢ Values of this compound Stereoisomers at Muscarinic Receptor Subtypes
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |
|---|---|---|---|
| Dexetimide ((S)-Benzetimide) | ~9.5 | ~9.0 | ~9.0 |
| Levetimide ((R)-Benzetimide) | ~6.5 | ~6.0 | ~6.0 |
Note: Approximate pKᵢ values derived from comparative data ulb.ac.be. Exact values may vary slightly depending on experimental conditions and tissue source.
Furthermore, studies involving the combination of (+)-benzetimide with other competitive antagonists, such as atropine (B194438) or homatropine, have revealed complex interactions. When combined with 'C7/3-phthalimido-propyl', a metaffinoid antagonist, the observed degree of antagonism was greater than typically expected for the combination of two competitive antagonists. This suggests a more intricate interaction profile, potentially involving a regulatory site distinct from the primary binding sites for agonists and competitive antagonists nih.gov.
Modulation of Pharmacological Responses Induced by Cholinergic Agonists
As a muscarinic antagonist, this compound modulates pharmacological responses by preventing or reducing the binding of cholinergic agonists to muscarinic receptors. This competitive inhibition leads to a decrease in the agonist's ability to elicit a physiological response. For instance, in the presence of this compound, the inhibition of [3H]QNB binding by various cholinergic agonists, such as methylfurtrethonium, arecoline, isoarecoline methiodide, arecaidine (B1214280) propargyl ester, and McN-A-343, displayed monophasic inhibition curves, indicating a direct competitive displacement nih.gov.
This mechanism implies that this compound's role in modulating cholinergic responses can be amplified or altered in the presence of other compounds that interact allosterically or through distinct but interdependent binding sites on the muscarinic receptor complex nih.gov.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Avenues for Benzetimide
Development of Novel Analogs with Enhanced Receptor Selectivity and Specificity
Future research on Benzetimide is heavily focused on the synthesis and evaluation of novel analogs designed to achieve enhanced receptor selectivity and specificity. This compound is known as an N-alkylated derivative of piperidine (B6355638) with anticholinergic properties, meaning it interferes with the actions of acetylcholine (B1216132), particularly at muscarinic receptors nih.gov. The development of new derivatives aims to optimize its interaction with specific muscarinic receptor subtypes, thereby potentially reducing off-target effects and improving therapeutic outcomes.
Studies involving the modification of related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) scaffolds, have shown that structural changes can lead to compounds with significant inhibitory potential and varying solubility profiles dovepress.com. For instance, certain synthesized derivatives demonstrated activity against wild-type EGFR with varying IC50 values, indicating that structural modifications can influence target engagement and potency dovepress.com. While this specific example relates to EGFR inhibitors, the principle of optimizing chemical structures to achieve desired receptor interactions is directly applicable to this compound. Research often involves comparative analysis of derivatives to gain insights into optimizing efficacy and safety profiles solubilityofthings.com. The presence of specific chemical groups, such as benzyl (B1604629) and phenyl, can influence the compound's lipophilicity and cellular permeability, which are crucial for drug design and bioavailability solubilityofthings.com.
The ability to quantify the affinity of various agonists and antagonists is key to clarifying the structural specificity of receptors and can guide the development of more potent analogs annualreviews.org. This approach is vital for designing this compound analogs that can selectively target specific muscarinic receptors (e.g., M1, M2, M3, M4, M5) to achieve desired therapeutic effects while minimizing undesirable anticholinergic side effects.
Exploration of Uncharted Therapeutic Indications Based on Mechanistic Insights
A significant avenue for future research involves exploring new therapeutic indications for this compound, driven by a deeper understanding of its mechanistic insights. Given its anticholinergic properties, this compound's interaction with muscarinic acetylcholine receptors suggests potential applications beyond its traditional uses nih.gov.
The complex structure of this compound, featuring multiple ring systems and functional groups, indicates its potential for unique interactions with biological targets, particularly within central nervous system pathways solubilityofthings.com. Compounds with similar piperidine frameworks have been investigated for their roles in treating neurological disorders and have shown promise in various animal models solubilityofthings.com. For example, studies on other anticholinergic compounds have explored their effects on acetylcholine concentrations in different brain regions, providing insights into their central nervous system activity nih.gov.
Understanding the precise mechanisms by which this compound modulates muscarinic receptors could open doors to its application in conditions where cholinergic system dysregulation is implicated. This could include certain neurological or gastrointestinal disorders where selective muscarinic receptor modulation might offer therapeutic benefits. Research into the potential synergies of this compound with other drugs could also pave the way for innovative treatment strategies solubilityofthings.com.
Advancements in Pharmacokinetic and Pharmacodynamic Profiling Methodologies
Advancements in pharmacokinetic (PK) and pharmacodynamic (PD) profiling methodologies are crucial for a comprehensive understanding of this compound's behavior within biological systems. PK studies examine how a drug is absorbed, distributed, metabolized, and excreted (ADME), while PD studies investigate the relationship between drug concentration at the receptor site and the resulting physiological response frontiersin.orgnih.gov.
Modern PK/PD modeling techniques, including physiologically based pharmacokinetic (PBPK) modeling, can predict both systemic and tissue concentration-time profiles, forming the basis for understanding individual pharmacodynamic effects frontiersin.org. These advanced methodologies are vital for optimizing drug formulations, improving success rates in drug development, and potentially lessening negative side effects by allowing for more precise dosing and avoiding fluctuations associated with conventional immediate-release formulations azolifesciences.comgoogle.com.
While PK/PD modeling is well-established in preclinical studies and randomized controlled trials, its broader utilization in pharmacoepidemiological studies, especially for heterogeneous populations over longer periods, is an area of ongoing development frontiersin.org. Future research will likely leverage these advanced modeling techniques to gain a more detailed understanding of this compound's ADME properties and its concentration-response relationships in various physiological contexts. This includes assessing drug effectiveness through objective measures like population PK-PD modeling, which can describe disease progression in a time-to-event manner azolifesciences.com.
Addressing Remaining Research Gaps in Long-Term Safety and Efficacy
Despite existing knowledge, there remain research gaps concerning the long-term safety and efficacy of this compound. Comprehensive long-term studies are essential to fully characterize its effects over extended periods, both in terms of sustained therapeutic benefits and the potential for cumulative or delayed adverse reactions.
The importance of long-term safety and efficacy studies is highlighted in research on other therapeutic agents, where extended observation periods provide crucial data on treatment-related adverse events, discontinuations, and sustained therapeutic outcomes nih.govspringermedizin.de. For instance, studies on other compounds have shown the value of 48-week extension studies to assess long-term safety, tolerability, and efficacy profiles nih.gov.
Future research on this compound needs to focus on conducting such extended studies to build a robust safety and efficacy profile. This includes investigating potential long-term effects on various physiological systems and evaluating the sustained therapeutic benefits in relevant indications. Addressing these gaps will be critical for establishing the compound's full clinical utility and ensuring its responsible development.
Q & A
Q. What experimental models are optimal for studying Benzetimide’s antimuscarinic activity, and how are dose-response curves analyzed?
Methodological Answer: Guinea pig atrial preparations are widely used due to their sensitivity to muscarinic antagonism. Researchers typically measure the inhibition of carbachol-induced contractions to construct dose-response curves. The pA₂ value (negative logarithm of the antagonist concentration reducing agonist potency by half) quantifies antagonistic potency. For this compound’s enantiomers, dexetimide exhibits a pA₂ of 9.82 vs. 6.0 for levetimide, indicating a >6,000-fold potency difference .
Q. How does this compound’s stereochemistry influence its pharmacological activity?
Methodological Answer: The S-configuration of dexetimide aligns with acetylcholine’s trans-conformation, enabling high-affinity binding to muscarinic receptors. X-ray diffraction studies confirm structural alignment with receptor-active conformations. Researchers should isolate enantiomers via chiral chromatography and validate purity using techniques like HPLC or NMR before functional assays .
Q. What standard assays quantify this compound’s tissue accumulation and nonspecific binding?
Methodological Answer: Tissue-to-medium (T/M) ratios are calculated using radiolabeled isotopes (e.g., ³H-benzetimide). Nonspecific binding is assessed by saturating receptors with excess atropine. For dexetimide, T/M ratios range from 50 (1.5 nM) to 10 (1 µM), with slow washout kinetics indicating prolonged receptor occupancy .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s receptor affinity and tissue accumulation data?
Methodological Answer: Nonspecific binding accounts for >90% of tissue accumulation, complicating receptor-specific analyses. To isolate receptor-bound this compound, use competitive displacement assays with selective antagonists (e.g., pirenzepine for M₁ receptors) and subtract nonspecific binding. Kinetic modeling of uptake/washout rates further differentiates binding compartments .
Q. What experimental designs improve reproducibility in studies comparing this compound with other antimuscarinic agents?
Methodological Answer: Standardize organ bath conditions (temperature, oxygenation) and pre-equilibration times (≥30 minutes). Include positive controls (e.g., atropine) and normalize responses to baseline agonist efficacy. For cross-study comparisons, report pA₂ values and Hill coefficients to quantify antagonism consistency .
Q. How can analytical methods be optimized for quantifying this compound enantiomers in complex biological matrices?
Methodological Answer: Use LC-MS/MS with chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and deuterated internal standards. Validate methods for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). For tissue samples, homogenize in acetonitrile:water (70:30) to precipitate proteins .
Q. What strategies address the slow pharmacokinetics of dexetimide in longitudinal studies?
Methodological Answer: Administer dexetimide via osmotic pumps for steady-state plasma levels. Monitor accumulation using microdialysis in target tissues (e.g., CNS). For washout studies, replace media frequently and measure residual concentrations via fluorescence polarization immunoassay .
Q. How can this compound’s metabolite, nor-benzetimide, interfere with receptor binding assays?
Methodological Answer: Nor-benzetimide retains weak antimuscarinic activity (IC₅₀ ~10 µM vs. 1 nM for dexetimide). Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte co-cultures to suppress degradation. Confirm metabolite presence via UPLC-QTOF and adjust binding calculations accordingly .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s stereoselective binding data?
Methodological Answer: Apply nonlinear regression to dose-response curves (e.g., GraphPad Prism) and compare enantiomer potencies using F-tests or extra sum-of-squares analysis. For tissue distribution, use ANOVA with post-hoc Tukey tests to assess concentration-dependent T/M differences .
Q. How should researchers contextualize this compound’s efficacy relative to newer antimuscarinic agents?
Methodological Answer: Conduct meta-analyses of pA₂ values and receptor subtype selectivity (M₁–M₅) from published datasets. Use network pharmacology models to predict off-target effects. For translational relevance, compare therapeutic indices (LD₅₀/ED₅₀) in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
